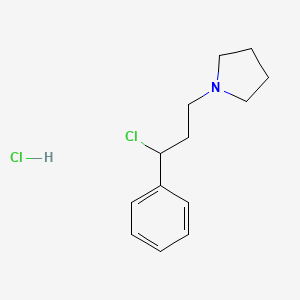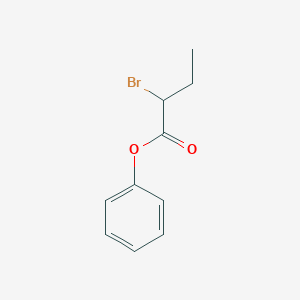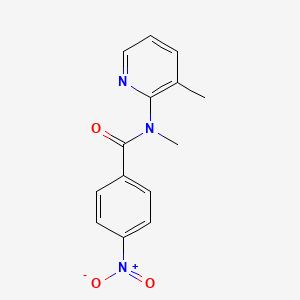
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate is a complex organic compound characterized by its multiple benzoyloxy groups and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate typically involves the esterification of appropriate precursors under controlled conditions. The reaction often requires the use of benzoyl chloride and a suitable alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the pyran ring.
Reduction: Reduction reactions can be used to modify the carbonyl group within the pyran ring.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyran ring structure may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(benzoyloxy)phenyl benzoate
- 4-(benzoyloxy)methyl benzoate
- 4-(benzoyloxy)-2-methyl benzoate
Uniqueness
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate is unique due to its combination of multiple benzoyloxy groups and a pyran ring. This structural arrangement provides distinct chemical properties and reactivity patterns compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52080-38-3 |
|---|---|
Molekularformel |
C27H20O8 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O8/c28-23-22(34-25(30)19-12-6-2-7-13-19)16-21(17-32-24(29)18-10-4-1-5-11-18)33-27(23)35-26(31)20-14-8-3-9-15-20/h1-16,21,27H,17H2 |
InChI-Schlüssel |
NOKKFSNWQIZOKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C=C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)


![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
